molecular formula C26H18Cl2N2O B6355847 4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride CAS No. 1274903-55-7

4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride

Cat. No.: B6355847
CAS No.: 1274903-55-7
M. Wt: 445.3 g/mol
InChI Key: AWGLQMHNDAJJIA-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride is a compound known for its application as a fluorescent labeling reagent. It is used primarily in the labeling of amines and has been successfully applied in high-performance liquid chromatography (HPLC) for the determination of activator amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride typically involves the reaction of 4,5-diphenyl-1H-benzimidazole with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Diphenyl-1H-benzimidazol-2-yl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4,5-Diphenyl-1H-benzimidazol-2-yl)benzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride involves its ability to form covalent bonds with amines. The compound reacts with the amine group of the target molecule, forming a stable amide bond. This reaction is facilitated by the presence of a base, which acts as a catalyst. The resulting fluorescent product can then be detected using fluorescence spectroscopy or HPLC .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Diphenyl-1H-benzimidazol-2-yl)benzoyl chloride is unique due to its high specificity and sensitivity in labeling amines. Its ability to form stable fluorescent products makes it a valuable tool in various scientific research applications .

Properties

IUPAC Name

4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClN2O.ClH/c27-25(30)19-11-13-20(14-12-19)26-28-22-16-15-21(17-7-3-1-4-8-17)23(24(22)29-26)18-9-5-2-6-10-18;/h1-16H,(H,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGLQMHNDAJJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C2)NC(=N3)C4=CC=C(C=C4)C(=O)Cl)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride
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4-(4,5-diphenyl-1H-benzimidazol-2-yl)benzoyl chloride;hydrochloride

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